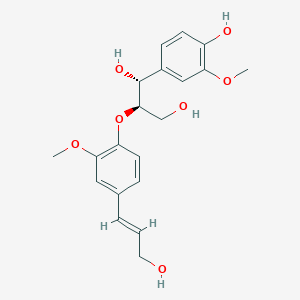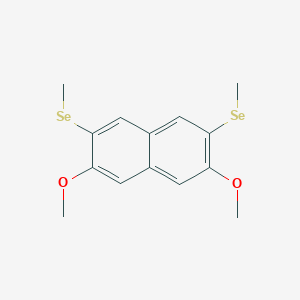
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene
Vue d'ensemble
Description
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene, also known as DMN, is an organoselenium compound that is increasingly gaining attention due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. DMN is a versatile compound that can be used in a variety of contexts, including as a catalyst, reagent, or ligand.
Applications De Recherche Scientifique
Environmental and Health Impacts of Naphthalene
- Naphthalene, a volatile organic compound and polycyclic aromatic hydrocarbon, is primarily emitted from combustion sources. It poses significant environmental risks, being classified as a possible human carcinogen. Its presence in indoor and outdoor air has been extensively studied, revealing that indoor sources majorly contribute to non-occupational exposure. The environmental and health impacts of naphthalene underscore the importance of monitoring and mitigating its presence in the environment (Jia & Batterman, 2010).
Material Science and Polymer Research
- Poly(butylene 2,6-naphthalate) (PBN), containing a naphthalene unit, exhibits excellent anti-abrasion, chemical resistance, and gas barrier properties. Understanding its melt-crystallization process is crucial for developing materials with specific crystal structures and morphologies, highlighting naphthalene derivatives' role in advanced material science (Ding et al., 2019).
Environmental Remediation
- Naphthalene's widespread environmental presence, especially as a water pollutant, has sparked research into its removal from water systems. Adsorption techniques using various materials have shown promise for effectively removing naphthalene, suggesting potential applications of naphthalene derivatives in environmental remediation technologies (Alshabib, 2021).
Biodegradation and Microbial Remediation
- Microbial degradation of naphthalene and its derivatives offers a bio-based solution for addressing environmental pollution. Studies on microbes capable of degrading naphthalene highlight the potential for bioremediation strategies to recover PAH-contaminated sites, suggesting research avenues for understanding and enhancing microbial pathways for degrading complex organic pollutants (Peng et al., 2008).
Propriétés
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHNAYDJCBDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543090 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105405-00-3 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)

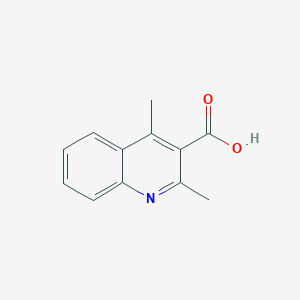
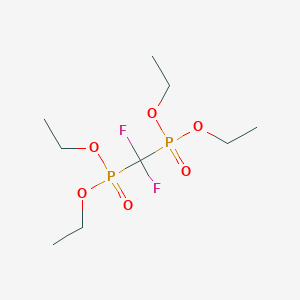
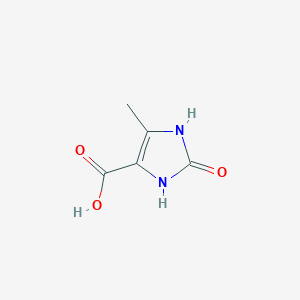


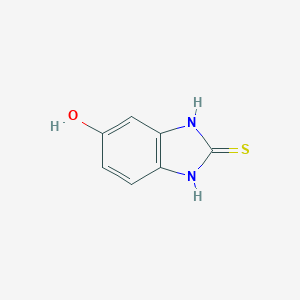

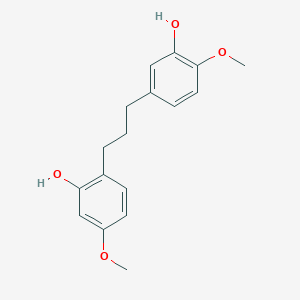

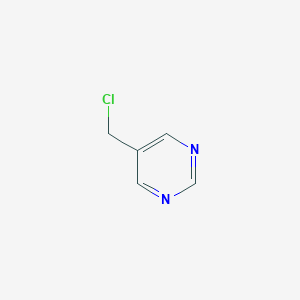
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
